

3-O-Methyl-D-glucopyranose CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

Cat. No.: B15543966

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An In-Depth Technical Guide to **3-O-Methyl-D-glucopyranose** for Researchers and Drug Development Professionals

Introduction

3-O-Methyl-D-glucopyranose (3-O-MG) is a methylated, non-metabolizable analog of D-glucose. This key characteristic makes it an invaluable tool in biomedical research, particularly for the precise study of glucose transport mechanisms across biological membranes. Unlike D-glucose, which is rapidly phosphorylated and enters metabolic pathways upon cellular entry, 3-O-MG is transported by the same glucose transporters (GLUTs and SGLTs) but is not a substrate for hexokinase. Consequently, it is not "trapped" intracellularly by phosphorylation, allowing researchers to isolate and quantify the kinetics of membrane transport independent of subsequent metabolic events. This guide provides a comprehensive overview of 3-O-MG, its properties, and its application in experimental protocols relevant to drug development and metabolic research.

Physicochemical and Identification Data

The fundamental properties of **3-O-Methyl-D-glucopyranose** are summarized below. It is important to note that multiple CAS numbers may be encountered in literature and commercial listings, often distinguishing between anomers or referring to the compound more generally.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₄ O ₆	[1] [2] [3] [4] [5] [6]
Molecular Weight	194.18 g/mol	[1] [2] [3] [5] [6] [7]
CAS Number	13224-94-7 (Often for D-pyranose form)	[1] [3] [7]
3370-81-8	[2] [4]	
Appearance	White to off-white crystalline powder	[2] [4]
Synonyms	3-O-Methyl-D-glucose, 3-O-Methylglucose	[1] [2] [4] [7]
Purity	≥98%	[2] [3]
Melting Point	160-169 °C	[2]
Solubility	Water: 50 mg/mL	
Storage Conditions	0-8 °C	[2] [6]

Core Applications in Research

3-O-MG's primary utility lies in its ability to act as a competitive substrate for glucose transporters, enabling the study of:

- **Intestinal Absorption:** Quantifying the capacity of the small intestine to absorb hexoses, which is critical in studies of short bowel syndrome, diabetes, and nutrient uptake.[\[1\]](#)[\[3\]](#)
- **Blood-Brain Barrier (BBB) Transport:** Investigating the kinetics of glucose transport into the central nervous system.[\[4\]](#) 3-O-MG utilizes the same transporters as glucose (primarily GLUT1 at the BBB) to cross into the brain.[\[8\]](#)[\[9\]](#)
- **Cellular Glucose Uptake:** Measuring the rate of glucose transport into various cell types, such as erythrocytes and hepatocytes, to understand metabolic regulation and disease states.[\[10\]](#)[\[11\]](#)

- Drug Development: As a building block in the synthesis of complex glycosides and other carbohydrate-based therapeutics.[2]

Quantitative Kinetic Data for Glucose Transport

The transport of **3-O-Methyl-D-glucopyranose** follows Michaelis-Menten kinetics. The table below summarizes key kinetic parameters from studies in different biological systems.

Biological System	Transport Type	K _m (mM)	V _{max} (mmol/L cell water/min)	Citation
Isolated Rat Hepatocytes	Equilibrium Exchange Entry	18.1 ± 5.9	86.2 ± 9.7	[11]
Equilibrium Exchange Exit	17.6 ± 3.5	78.8 ± 5.3	[11]	
Zero Trans Exit	16.8 ± 4.6	84.1 ± 8.4	[11]	
Rat Red Blood Cells	Zero-Trans Net Uptake	2.3 ± 0.48	0.055 ± 0.003 (μmol/mL cell water/min)	[10]
Net Exit	2.1 ± 0.12	0.12 ± 0.01 (μmol/mL cell water/min)	[10]	
Infinite-Trans Exchange Uptake	2.24 ± 0.14	0.20 ± 0.04 (μmol/mL cell water/min)	[10]	

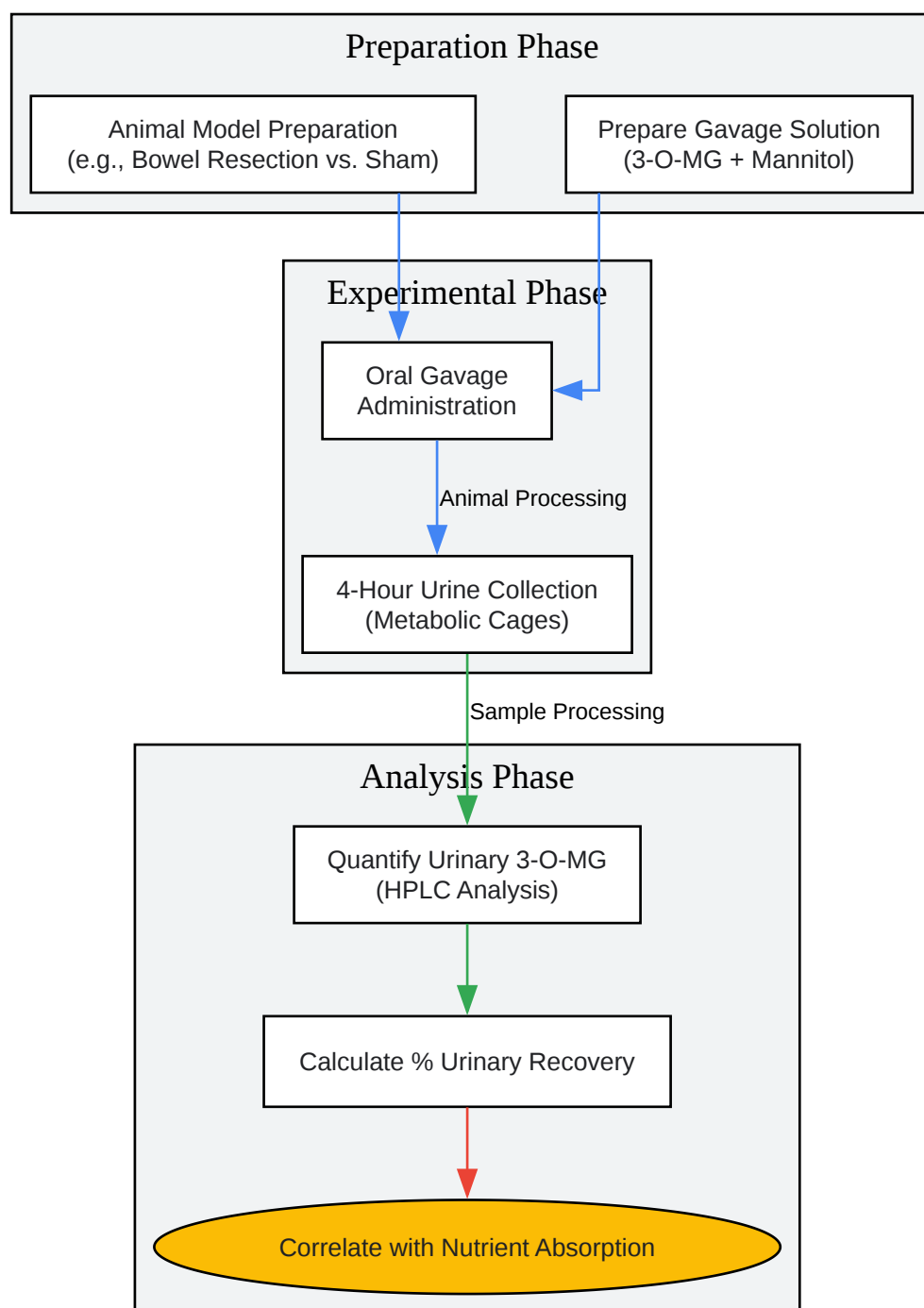
Experimental Protocols & Methodologies

In Vivo Measurement of Intestinal Glucose Absorption

This protocol is designed to assess the carbohydrate absorptive capacity of the small intestine in a preclinical model, such as rats with short bowel syndrome. The methodology relies on the principle that orally administered 3-O-MG is absorbed via intestinal glucose transporters, is not metabolized, and is subsequently excreted in the urine, where it can be quantified.

Detailed Methodology:

- **Animal Preparation:** Male Sprague Dawley rats are used, including a control (sham resection) and an experimental group (e.g., 90% proximal small bowel resection). Animals are allowed to recover for a period such as 14 days.[\[3\]](#)
- **Gavage Solution Preparation:** A solution containing 3-O-Methyl-D-glucose and a non-absorbable marker like Mannitol is prepared.[\[3\]](#)
- **Administration:** The solution is administered to the animals via oral gavage.[\[3\]](#)
- **Urine Collection:** Animals are placed in metabolic cages, and urine is collected over a defined period, typically 4 hours.[\[3\]](#)
- **Quantification:** The concentration of 3-O-MG in the collected urine is measured using High-Performance Liquid Chromatography (HPLC).[\[3\]](#)
- **Data Analysis:** The urinary recovery of 3-O-MG is calculated as a percentage of the administered dose. This value serves as a quantitative measure of the intestine's carbohydrate absorptive capacity and can be correlated with dietary carbohydrate absorption.[\[3\]](#)



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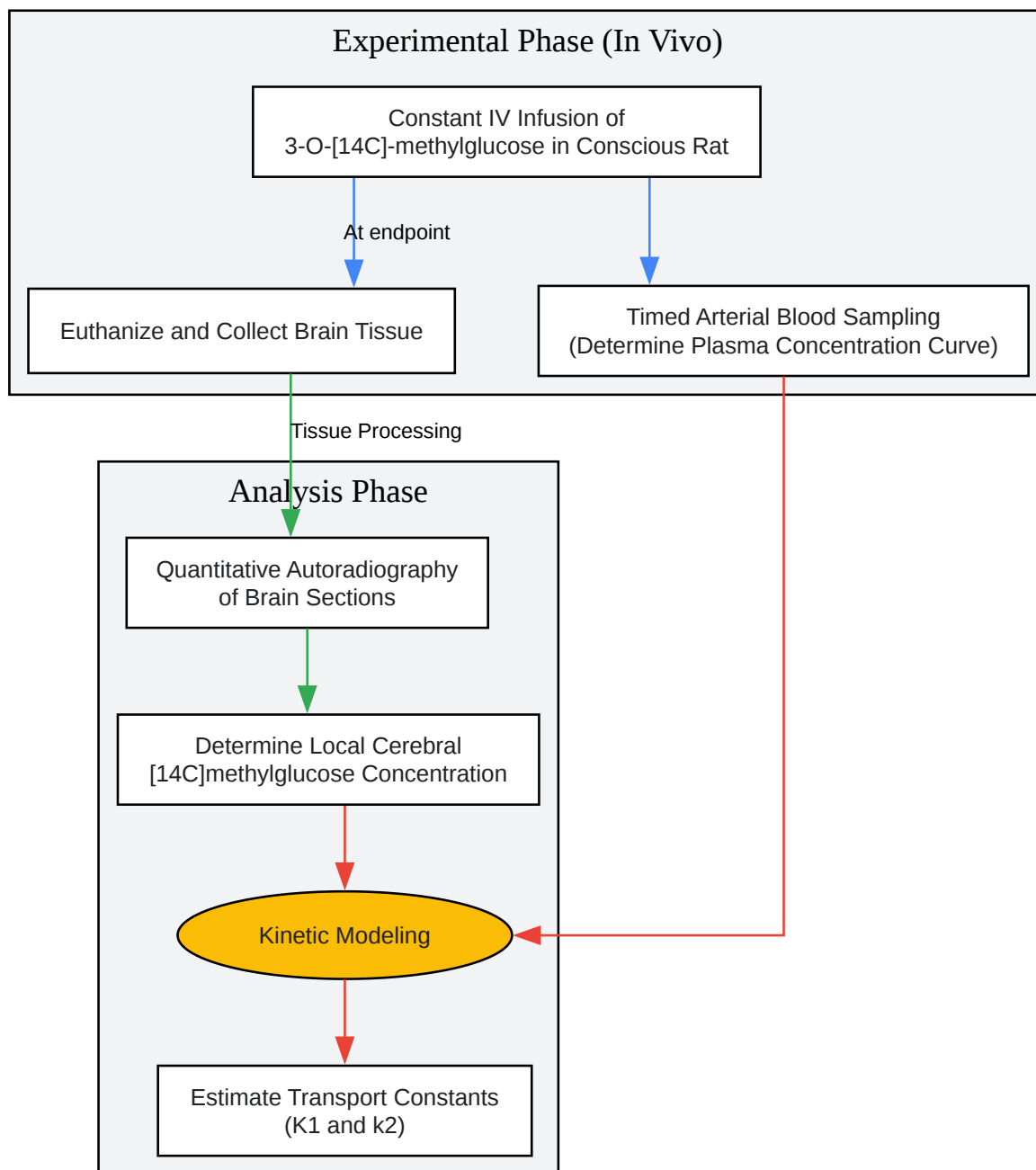
Experimental Workflow for Intestinal Glucose Transport Assay.

In Vivo Measurement of Blood-Brain Barrier (BBB) Transport

This protocol describes a method to determine the kinetics of hexose transport across the blood-brain barrier in conscious animal models. It uses radiolabeled 3-O-MG to trace its movement from the blood into the brain tissue.

Detailed Methodology:

- **Animal Model:** The study is performed in conscious rats to avoid the confounding effects of anesthesia.[\[12\]](#)
- **Infusion:** Radiolabeled 3-O-[14C]-methylglucose is infused intravenously at a constant rate to achieve a steady state.[\[12\]](#)
- **Blood Sampling:** Timed arterial blood samples are taken throughout the infusion period (e.g., 5 to 30 minutes) to determine the time course of plasma radiotracer concentration.[\[12\]](#)
- **Tissue Collection:** At the end of the infusion period, animals are euthanized, and the brains are rapidly removed and frozen.
- **Autoradiography:** Brains are sectioned, and the local cerebral tissue concentrations of [14C]methylglucose are determined by quantitative autoradiography.[\[12\]](#)
- **Kinetic Modeling:** The rate constants for inward (K_1) and outward (k_2) transport of the tracer across the BBB are estimated by fitting a kinetic model to the measured time courses of plasma and tissue concentrations.[\[12\]](#) This allows for the calculation of the equilibrium distribution ratio (K_1/k_2) for the hexose in the brain.



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- To cite this document: BenchChem. [3-O-Methyl-D-glucopyranose CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543966#3-o-methyl-d-glucopyranose-cas-number-and-molecular-weight]

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